N-(Carboxymethyl)aspartic acid
Overview
Description
N-(Carboxymethyl)aspartic acid is a tetradentate chelating ligand with chemical similarities to nitrilotriacetic acid (NTA). Unlike conventionally used chelators like EDTA or DTPA, which have broad environmental impact, cma3– offers a more environmentally viable alternative .
Molecular Structure Analysis
- Intermolecular interactions : Mainly moderate N–H⋯O and O–H⋯O hydrogen bonds. The structure shares similarities with other complexes containing aspartates and their derivatives as ligands .
Chemical Reactions Analysis
Cma3– can participate in coordination chemistry, forming complexes with various metal ions. Potentiometric studies have explored its complexation behavior in aqueous solutions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chelating Agents and Environmental Safety
N-(Carboxymethyl)aspartic acid, particularly its L-isomer, has been studied for its application as a bioactive chelator. Research by Loginova and Nikol’skii (2017) found that this compound exhibits high activity due to its betainic structure, forming intramolecular hydrogen bonds, making it a potential environmentally safe chelating agent (Loginova & Nikol’skii, 2017).
properties
IUPAC Name |
2-(carboxymethylamino)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-3(6(12)13)7-2-5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLHODXEDLCLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438001 | |
Record name | N-(Carboxymethyl)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Carboxymethyl)aspartic acid | |
CAS RN |
41035-84-1 | |
Record name | N-(Carboxymethyl)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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